![molecular formula C19H27N3O3 B6902344 N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6902344.png)
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a furo[3,2-b]pyridine core, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Morpholine Derivative: The synthesis begins with the preparation of 2,2-dimethyl-3-morpholin-4-ylpropanal.
Construction of the Furo[3,2-b]pyridine Core: The furo[3,2-b]pyridine core is synthesized separately through a series of cyclization reactions involving pyridine derivatives and appropriate reagents.
Coupling Reaction: The final step involves coupling the morpholine derivative with the furo[3,2-b]pyridine core using a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the morpholine or furo[3,2-b]pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound could be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-morpholin-4-ylpropanal: A precursor in the synthesis of the target compound.
N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride: A related morpholine derivative with different functional groups.
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine: Another morpholine derivative with potential biological activity.
Uniqueness
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide stands out due to its unique combination of a morpholine ring and a furo[3,2-b]pyridine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-5-6-16-15(20-14)11-17(25-16)18(23)21(4)12-19(2,3)13-22-7-9-24-10-8-22/h5-6,11H,7-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQBBQMGGUEOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N(C)CC(C)(C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6902262.png)
![Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone](/img/structure/B6902264.png)
![2-(2,3-dihydroindol-1-yl)-N-[2-(dimethylamino)ethyl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B6902266.png)
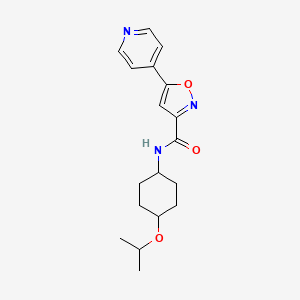
![[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B6902272.png)
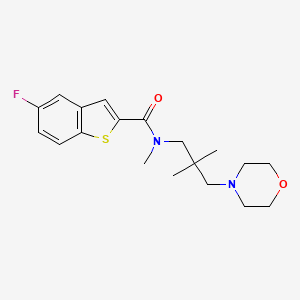
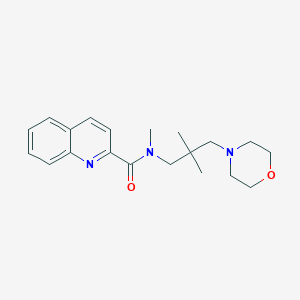
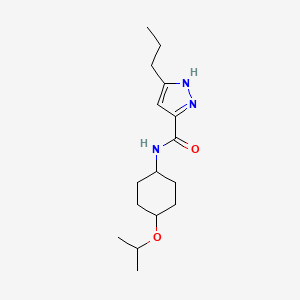
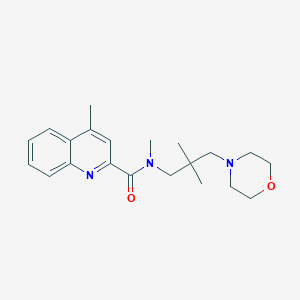
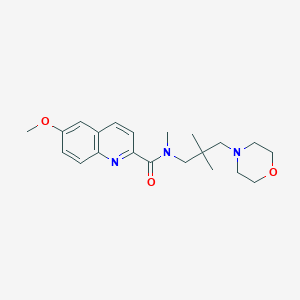
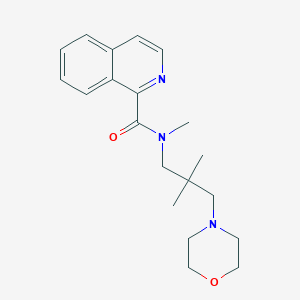

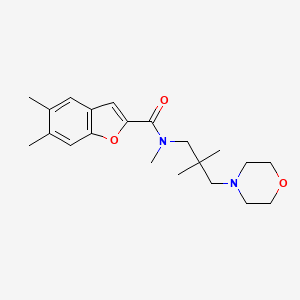
![5-methyl-1-(2-methylphenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyrazole-4-carboxamide](/img/structure/B6902333.png)
